(5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzaldehyde derivatives with imidazolidine-2,4-dione under basic or acidic conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential therapeutic effects.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest. Researchers investigate its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, the compound may be utilized in the development of new materials, agrochemicals, or pharmaceuticals, contributing to advancements in technology and healthcare.
Mechanism of Action
The mechanism of action of (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2]thiazole
- (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2]thiazole
Uniqueness
Compared to similar compounds, (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione may exhibit unique properties due to the presence of specific functional groups, such as the chloro, ethoxy, and fluorobenzyl groups
Properties
Molecular Formula |
C20H18ClFN2O4 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18ClFN2O4/c1-3-28-17-10-12(8-14(21)18(17)27-2)9-16-19(25)24(20(26)23-16)11-13-6-4-5-7-15(13)22/h4-10H,3,11H2,1-2H3,(H,23,26)/b16-9+ |
InChI Key |
NKAAPULKLBJEFZ-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC |
Origin of Product |
United States |
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